molecular formula C26H27N3O3S B4054851 N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE

N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4054851
M. Wt: 461.6 g/mol
InChI Key: BQYBKVLDQYWSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a benzoxazole moiety, a sulfanyl group, and an adamantane carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of the benzoxazole moiety, which can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under acidic conditions . The sulfanyl group is then introduced via a nucleophilic substitution reaction. The adamantane carboxamide structure is synthesized separately and then coupled with the benzoxazole-sulfanyl intermediate using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoxazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The amide and sulfanyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the molecule.

Scientific Research Applications

N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The benzoxazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its redox state. The adamantane carboxamide structure provides stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE is unique due to the combination of its benzoxazole, sulfanyl, and adamantane carboxamide moieties. This unique structure provides a versatile platform for further functionalization and optimization for specific applications.

Properties

IUPAC Name

N-[3-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c30-23(15-33-25-29-21-6-1-2-7-22(21)32-25)27-19-4-3-5-20(11-19)28-24(31)26-12-16-8-17(13-26)10-18(9-16)14-26/h1-7,11,16-18H,8-10,12-15H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYBKVLDQYWSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)CSC5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)-1-ADAMANTANECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.